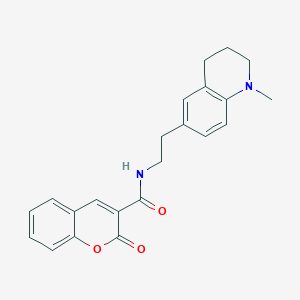

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-24-12-4-6-16-13-15(8-9-19(16)24)10-11-23-21(25)18-14-17-5-2-3-7-20(17)27-22(18)26/h2-3,5,7-9,13-14H,4,6,10-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSUTQKYSGDCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety combined with a chromene structure. This unique combination is believed to enhance its biological activity through various mechanisms. The chemical formula is , indicating the presence of two nitrogen atoms integral to its biological functions.

Research indicates that this compound exhibits several biological activities:

- Inflammatory Response Modulation : The compound has been identified as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory processes. In vitro studies demonstrated that it significantly inhibits the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines .

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of this compound:

Therapeutic Applications

Given its biological activities, this compound holds potential for development in various therapeutic areas:

- Anti-inflammatory Drugs : Its ability to inhibit the NLRP3 inflammasome suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Cancer Therapeutics : The selective cytotoxicity observed in related compounds indicates potential use as an anticancer agent targeting specific malignancies.

Q & A

Q. Table 1: Comparative Yields of Synthetic Intermediates

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tetrahydroquinoline-ethylamine | LiAlH4/THF, 0°C → RT | 68–69% | |

| Chromene-carboxylic acid coupling | EDCI/DMAP, CH2Cl2 | 72% |

Q. Table 2: Biological Activity of Structural Analogs

| Analog Structure | Target IC50 (nM) | Key Modification |

|---|---|---|

| –CH3 (Parent) | 120 ± 15 | Baseline |

| –CF3 | 45 ± 6 | Enhanced hydrophobicity |

| –OCH3 | 280 ± 30 | Reduced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.